1,1,3-Tribromoacetone chemical properties and structure
1,1,3-Tribromoacetone chemical properties and structure
An In-depth Technical Guide to 1,1,3-Tribromoacetone: Chemical Properties and Structure
Introduction
1,1,3-Tribromoacetone (CAS No. 3475-39-6) is a halogenated ketone that serves as a significant intermediate in various organic syntheses.[1] Its chemical behavior is characterized by the presence of a carbonyl group and three bromine atoms, which impart a high degree of reactivity to the molecule.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
1,1,3-Tribromoacetone possesses an acetone backbone with three bromine atoms substituted at the first and third carbon positions.[2] This asymmetric substitution influences its chemical and physical properties.
Caption: 2D Chemical Structure of 1,1,3-Tribromoacetone.
| Identifier | Value |
| IUPAC Name | 1,1,3-tribromopropan-2-one[] |
| Molecular Formula | C₃H₃Br₃O[2] |
| Molecular Weight | 294.77 g/mol [1] |
| CAS Number | 3475-39-6[2] |
| SMILES | C(Br)(Br)C(=O)CBr[2] |
| InChI | InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2[2] |
| InChI Key | FNYCCOFOQIUTIM-UHFFFAOYSA-N[1][] |
Physicochemical Properties
1,1,3-Tribromoacetone is a white or light yellow solid at room temperature.[2][4] Its key physical and chemical properties are summarized below.
| Property | Value |
| Physical State | White or light yellow solid[2][5] |
| Melting Point | 28-29 °C[2][5][6][7] |
| Boiling Point | 114-116 °C (at 14 Torr)[2][6][7] |
| Density | 2.561 ± 0.06 g/cm³ (Predicted)[2][][6] |
| Flash Point | 115.1 °C[2][5][6] |
| Vapor Pressure | 0.00875 mmHg at 25°C[2][6] |
| Refractive Index | 1.595[2][5][6] |
| Solubility | DMSO: 100 mg/mL (with ultrasonic assistance)[2][7] |
| Storage Temperature | -20°C[2][4][7] |
Experimental Protocols: Synthesis
The primary methods for synthesizing 1,1,3-tribromoacetone involve the bromination of acetone.[2] Careful control of reaction conditions is crucial to avoid the formation of undesired byproducts like tetrabromoacetone.[1]
Method 1: Direct Bromination of Acetone
A common approach is the direct reaction of acetone with bromine under controlled or acidic conditions.[1] The reaction proceeds through an enol or enolate intermediate of acetone, which then reacts with bromine.[1]
Caption: Workflow for the direct bromination of acetone.
Method 2: Bromination of 1,3-Dibromoacetone
A more specific method involves the bromination of 1,3-dibromoacetone.
Protocol: A solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid is added dropwise to a solution containing 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid. The reaction is maintained at a temperature of 80-90°C over one hour without additional heating. After the reaction is complete, the acetic acid is removed. Vacuum distillation of the residue yields 1,1,3-tribromoacetone (boiling point 114-116°C at 14 mmHg) and 1,1,1,3-tetrabromoacetone as a byproduct.
Chemical Reactivity and Applications
The reactivity of 1,1,3-tribromoacetone is governed by its two primary functional groups: the carbonyl group and the three bromine atoms.[2] This dual reactivity makes it a versatile reagent in organic synthesis.[2]
Caption: Key reactive sites of 1,1,3-Tribromoacetone.
Key Reactions:
-
Nucleophilic Substitution: The bromine atoms are good leaving groups, facilitating substitution reactions with various nucleophiles such as hydroxides and amines.[1][2]
-
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition, a characteristic reaction of ketones.[2]
-
Reduction: The compound can be reduced to form less brominated acetone derivatives.[1]
Applications:
-
Synthetic Building Block: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.[2]
-
Pharmaceutical Industry: Notably, it is an impurity in the production of Methotrexate, an antimetabolite used in cancer and autoimmune disease therapies.[2][6][8] Methotrexate functions by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis.[2][8]
Caption: Inhibition of the folic acid pathway by Methotrexate.
Safety and Handling
1,1,3-Tribromoacetone is considered a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It may cause irritation to the skin, eyes, and respiratory system.[4] It is harmful if swallowed or inhaled.[4] At high temperatures, it can emit toxic fumes.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[9]
-
Storage: Store in a well-ventilated place, refrigerated at -20°C.[2][4][9] Keep the container tightly closed.[9]
-
Incompatible Materials: Avoid contact with water, oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][10]
Conclusion
1,1,3-Tribromoacetone is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.
References
- 1. 1,1,3-Tribromoacetone | 3475-39-6 | Benchchem [benchchem.com]
- 2. 1,1,3-Tribromoacetone (3475-39-6) for sale [vulcanchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. 1,1,3-Tribromoacetone CAS#: 3475-39-6 [m.chemicalbook.com]
- 8. 1,1,3-Tribromoacetone | 3475-39-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
